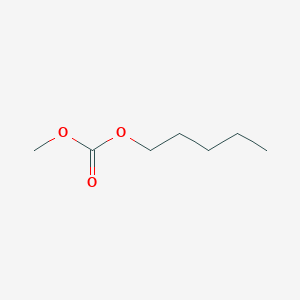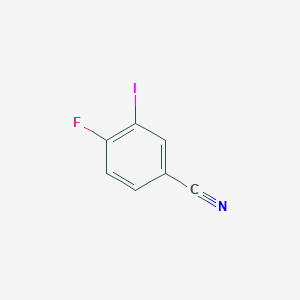
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone is a heterocyclic organic compound featuring a five-membered pyrroline ring with a benzoyl group and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone can be synthesized through several methods. One common approach involves the cyclization of N-benzoyl-3-methyl-2-aminopropanal under acidic conditions. Another method includes the use of transition metal-catalyzed cyclizations, where a suitable precursor undergoes cyclization in the presence of a metal catalyst such as palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolinones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Pyrrolinones.
Reduction: Pyrrolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A saturated analog with a similar ring structure but different reactivity and applications.
Pyrrole: An aromatic analog with distinct electronic properties and uses in medicinal chemistry.
Pyrrolinones: Oxidized derivatives with unique biological activities.
Uniqueness: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications. Its combination of a benzoyl group and a methyl group on the pyrroline ring differentiates it from other similar compounds .
Eigenschaften
CAS-Nummer |
197155-50-3 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(3-methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO/c1-10-7-8-13(9-10)12(14)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
YPVKFLICXAQNRZ-UHFFFAOYSA-N |
SMILES |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
Synonyme |
1H-Pyrrole, 1-benzoyl-2,5-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















